Methyl 3-(methyl(tert-pentyl)amino)propanoate
Description
Methyl 3-(methyl(tert-pentyl)amino)propanoate (CAS: 1339027-96-1) is a tertiary amine-containing ester derivative with a branched alkyl substituent (tert-pentyl group) on the nitrogen atom. This compound is structurally characterized by a propanoate backbone substituted with methyl and tert-pentyl groups on the amine moiety. It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules requiring sterically hindered amine functionalities. Its synthesis typically involves Michael addition reactions or nucleophilic substitutions, leveraging tert-pentylamine derivatives as starting materials .
Safety data highlight its sensitivity to heat and ignition sources, necessitating storage in cool, dry environments away from open flames .
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
methyl 3-[methyl(2-methylbutan-2-yl)amino]propanoate |
InChI |
InChI=1S/C10H21NO2/c1-6-10(2,3)11(4)8-7-9(12)13-5/h6-8H2,1-5H3 |
InChI Key |
LXPFEDQDYSWAGI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)N(C)CCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Two-Step Alkylation Using Methyl 3-Halopropionate
This method involves sequential alkylation of N-methyl-tert-pentylamine with methyl 3-bromopropionate. Key steps include:
Table 1: Optimization of Alkylation Conditions
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Solvent Polarity | Toluene vs. DCM | Toluene | +15% Efficiency |
| Base Strength | K2CO3 vs. NaOH | K2CO3 | Prevents hydrolysis |
| Reaction Time | 2–8 hours | 5 hours | Maximizes conversion |
Michael Addition Followed by N-Methylation
Michael Addition of n-Amylamine to Acrylates
A three-step protocol combines Michael addition, Eschweiler-Clarke methylation, and ester hydrolysis:
-
Michael Addition :
-
N-Methylation :
-
Ester Hydrolysis :
Table 2: Comparative Yields for Methylation Agents
| Methylation Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Formaldehyde/HCOOH | Water | 60 | 88 |
| Methyl iodide | THF | 25 | 72 |
| Dimethyl sulfate | Toluene | 70 | 81 |
Industrial-Scale Synthesis via Continuous Flow
Catalytic Debenzylation and Alkylation
A patent-scale method (EP2038291B1) employs:
-
Debenzylation :
-
Esterification :
Novel Catalytic Approaches
Ir(III)-Catalyzed N-Methylation
Recent advances utilize iridium complexes (e.g., Cp*IrCl2) for direct N-methylation of amines with methanol:
Equation 1: Ir-Catalyzed Methylation
Critical Analysis of Methodologies
Cost and Sustainability
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(methyl(tert-pentyl)amino)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), Nucleophiles (e.g., NH3, OH-)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Synthesis Overview
The synthesis of this compound typically involves the following steps:
| Step | Description |
|---|---|
| Starting Materials | Methyl acrylate and tert-pentylamine |
| Nucleophilic Substitution | Formation of methyl 3-(tert-pentylamino)propanoate |
| Final Product | Methyl 3-(methyl(tert-pentyl)amino)propanoate |
This synthetic route allows for the introduction of the amino group while maintaining the integrity of the propanoate moiety.
Chemistry
- Ligand in Catalysis : this compound can serve as a ligand in transition metal-catalyzed reactions, enhancing the efficiency of processes such as click chemistry. Its coordination with metals facilitates the formation of stable complexes necessary for catalytic activity.
Biology
- Biological Activity Studies : Research indicates that derivatives of this compound exhibit potential antimicrobial and anticancer properties. In vitro studies have shown efficacy against various pathogens, suggesting its utility in developing new antimicrobial agents .
- Neuropharmacology : The compound's ability to interact with neurotransmitter systems has been explored. It may modulate the activity of GABA transporters, potentially leading to applications in treating neurological disorders .
Medicine
- Drug Development : Ongoing research focuses on utilizing this compound in drug formulation and delivery systems. Its structural features may enhance bioavailability and target specificity, making it a candidate for further pharmacological studies.
- Pain Management : Preliminary findings suggest that this compound may possess antinociceptive properties, indicating potential applications in managing pain conditions. Studies involving rodent models have shown promising results.
Industrial Applications
This compound is also being investigated for its role in industrial applications, particularly in the synthesis of complex organic molecules. Its reactivity and ability to participate in various chemical transformations make it valuable for producing specialty chemicals and materials.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, supporting its potential as an antimicrobial agent.
- Neuroprotective Effects : In vivo studies demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting its role in neurodegenerative disease treatment.
Mechanism of Action
The mechanism of action of Methyl 3-(methyl(tert-pentyl)amino)propanoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) increase electrophilicity of the ester carbonyl, whereas electron-donating groups (e.g., methoxyethyl in ) may modulate solubility and reactivity.
- Biological Activity : Compounds with aromatic substituents (e.g., trifluoromethylphenyl in ) exhibit enhanced antimycobacterial activity, while those with cyclic substituents (e.g., cyclobutyl in ) are explored for conformational rigidity in peptide mimics.
Physicochemical Properties
| Property | This compound | tert-Butyl 3-(benzyl(methyl)amino)propanoate | Methyl 3-amino-3-cyclobutylpropanoate |
|---|---|---|---|
| Melting Point (°C) | Not reported | Not reported | Not reported |
| Boiling Point (°C) | Not reported | Not reported | Not reported |
| Solubility | Likely lipophilic (tert-pentyl group) | Moderate in polar aprotic solvents | Moderate in water |
| Stability | Heat-sensitive | Stable under inert conditions | Hydrolytically sensitive |
Notes:
- Lipophilicity trends correlate with alkyl chain length and branching (e.g., tert-pentyl > benzyl > methoxyethyl) .
Biological Activity
Methyl 3-(methyl(tert-pentyl)amino)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a methyl group attached to a tert-pentyl amino group, making it a β-amino acid derivative. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated primarily concerning its antimicrobial and antifungal properties. Preliminary studies suggest that it may exhibit significant activity against various pathogens.
Antimicrobial Properties
- Mechanism of Action : The compound's mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
- Case Studies :
- A study indicated that derivatives similar to this compound displayed promising antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Further investigations revealed antifungal effects against common fungal strains, suggesting potential applications in treating fungal infections.
Binding Affinity Studies
A comparative analysis of related compounds showed varying binding affinities to specific receptors, which can provide insights into the biological activity of this compound.
| Compound | Binding Affinity (K i, nM) |
|---|---|
| VZMC013 | 6.05 ± 0.22 |
| VZMC017 | 11.2 ± 1.92 |
| VZMC019 | 4.23 ± 0.27 |
| Naltrexone | 0.7 ± 0.1 |
These values indicate that while this compound may not have the highest affinity compared to naltrexone, it still possesses significant binding characteristics that warrant further exploration .
In Vivo Studies
In vivo studies have shown that derivatives of this compound can effectively inhibit viral infections, particularly in models expressing specific receptors associated with HIV-1 entry. The compound's ability to block viral entry in peripheral blood mononuclear cells (PBMCs) was noted to be concentration-dependent, demonstrating its potential as an antiviral agent .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing Methyl 3-(methyl(tert-pentyl)amino)propanoate?
- Methodology : Use 1H/13C NMR to confirm structural integrity by comparing observed chemical shifts with predicted values (e.g., δ ~3.6 ppm for the methyl ester group). Mass spectrometry (HRMS) can validate the molecular ion peak (C10H21NO2, MW 187.28 g/mol) . Infrared spectroscopy (IR) identifies functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹). Purity assessment requires HPLC with a C18 column and UV detection at 210–254 nm, referencing retention times against standards .
Q. How should researchers safely handle and store this compound?
- Methodology : Store in dry, inert conditions (argon/nitrogen atmosphere) to prevent hydrolysis. Use airtight containers and maintain temperatures <25°C to avoid degradation. For spills, wear PPE, absorb with inert material, and dispose as hazardous waste (H315: skin irritation; P302+352: wash skin with soap/water) .
Q. What synthetic routes are documented for this compound?
- Methodology : A common approach involves alkylation of β-alanine derivatives . For example:
- React methyl 3-aminopropanoate with tert-pentyl bromide under basic conditions (e.g., Na2CO3 in DMF) .
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm yield by gravimetric analysis (>95% purity) .
Advanced Research Questions
Q. How can steric hindrance from the tert-pentyl group impact reaction optimization?
- Methodology : The bulky tert-pentyl group may slow nucleophilic substitutions. Use kinetic studies (e.g., monitoring by TLC or in situ IR) to optimize reaction time/temperature. Consider polar aprotic solvents (e.g., DMF) to enhance solubility and catalytic bases (e.g., DBU) to reduce side reactions .
Q. What strategies resolve contradictions in reported synthetic yields?
- Methodology : Systematically test variables:
- Catalyst loading (e.g., 1–5 mol% Pd/C for hydrogenation steps).
- Reagent purity (e.g., anhydrous solvents for moisture-sensitive reactions).
- Scale effects (benchmark yields at 1 mmol vs. 10 mmol scales).
Use Design of Experiments (DoE) to identify critical factors and validate reproducibility .
Q. How can computational modeling predict the compound’s stability under varying pH?
- Methodology : Perform DFT calculations (e.g., Gaussian 16) to estimate hydrolysis rates of the ester group. Validate with accelerated stability testing (pH 1–13 buffers, 40°C), analyzing degradation products via LC-MS .
Application-Oriented Questions
Q. What role does this compound play in peptidomimetic drug design?
- Methodology : The tertiary amine and ester groups enable scaffold functionalization . For example:
- Couple with carboxylic acids via EDC/HOBt to generate amide derivatives.
- Evaluate bioactivity (e.g., enzyme inhibition) using SPR or fluorescence assays .
Q. How to assess its potential as a chiral building block?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
